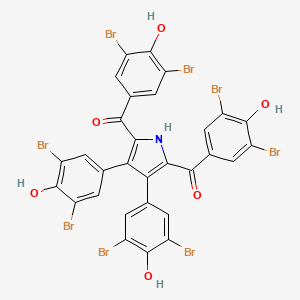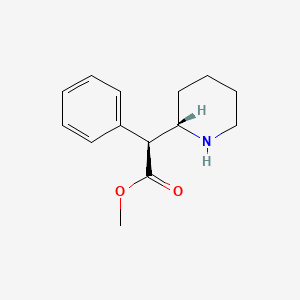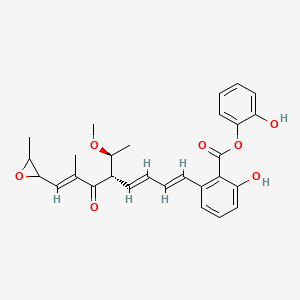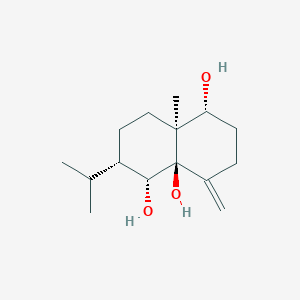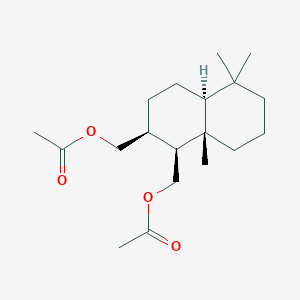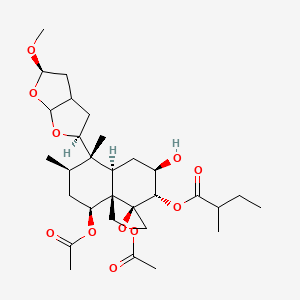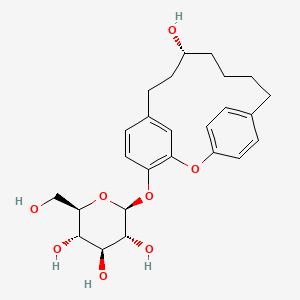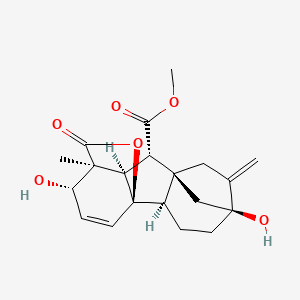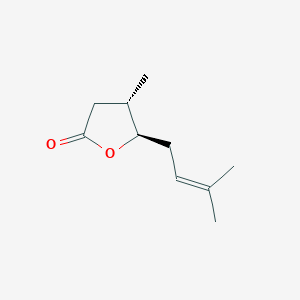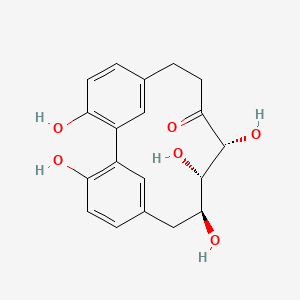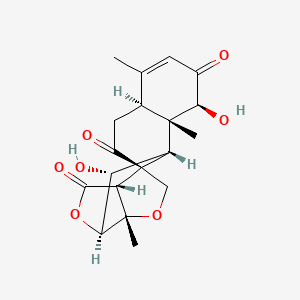![molecular formula C16H21O3P B1247037 (1R,3S,5S,7R)-1,3,5,7-tetramethyl-8-phenyl-2,4,6-trioxa-8-phosphatricyclo[3.3.1.13,7]decane](/img/structure/B1247037.png)
(1R,3S,5S,7R)-1,3,5,7-tetramethyl-8-phenyl-2,4,6-trioxa-8-phosphatricyclo[3.3.1.13,7]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3S,5S,7R)-1,3,5,7-tetramethyl-8-phenyl-2,4,6-trioxa-8-phosphatricyclo[3.3.1.13,7]decane is a commercially available amorphous fluoropolymer known for its exceptional properties, including high transparency, electrical insulation, water and oil repellency, and chemical resistance . It is widely used in various fields such as electronics, telecommunications, and life sciences due to its unique characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
(1R,3S,5S,7R)-1,3,5,7-tetramethyl-8-phenyl-2,4,6-trioxa-8-phosphatricyclo[3.3.1.13,7]decane is synthesized through a polymerization process involving specific fluorinated monomers. The polymerization is carried out in the presence of a catalyst under controlled temperature and pressure conditions to achieve the desired molecular weight and properties .
Industrial Production Methods
In industrial settings, this compound is produced using specialized equipment that ensures consistent quality and high purity. The polymer is dissolved in exclusive fluorine-based solvents, allowing it to be used as a thin film coating with thicknesses less than 1 μm . Various application methods such as spin, dip, spray, and die-coating are employed to achieve the desired film thickness and properties .
Chemical Reactions Analysis
Types of Reactions
(1R,3S,5S,7R)-1,3,5,7-tetramethyl-8-phenyl-2,4,6-trioxa-8-phosphatricyclo[3.3.1.13,7]decane undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce fluorinated alcohols, while substitution reactions may yield various fluorinated derivatives .
Scientific Research Applications
(1R,3S,5S,7R)-1,3,5,7-tetramethyl-8-phenyl-2,4,6-trioxa-8-phosphatricyclo[3.3.1.13,7]decane has a wide range of scientific research applications, including:
Mechanism of Action
(1R,3S,5S,7R)-1,3,5,7-tetramethyl-8-phenyl-2,4,6-trioxa-8-phosphatricyclo[3.3.1.13,7]decane exerts its effects through its unique molecular structure, which includes specific functional groups that interact with various molecular targets. For example, the functional groups of type A and type M form chemical bonds with molecules on the substrate, enhancing adhesion and stability . The polymer’s amorphous structure also contributes to its high transparency and solubility in specific fluorinated solvents .
Comparison with Similar Compounds
(1R,3S,5S,7R)-1,3,5,7-tetramethyl-8-phenyl-2,4,6-trioxa-8-phosphatricyclo[3.3.1.13,7]decane is compared with other similar fluoropolymers such as:
Polytetrafluoroethylene (PTFE): Known for its excellent chemical resistance and low friction, but lacks the high transparency of this compound.
This compound stands out due to its high transparency, electrical insulation, and chemical resistance, making it a versatile material for various advanced applications .
Properties
Molecular Formula |
C16H21O3P |
|---|---|
Molecular Weight |
292.31 g/mol |
IUPAC Name |
(1R,3S,5S,7R)-1,3,5,7-tetramethyl-8-phenyl-2,4,6-trioxa-8-phosphatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C16H21O3P/c1-13-10-15(3)19-14(2,17-13)11-16(4,18-13)20(15)12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3/t13-,14-,15+,16+/m0/s1 |
InChI Key |
AVVSJWUWBATQBX-CAOSSQGBSA-N |
Isomeric SMILES |
C[C@]12C[C@@]3(O[C@](O1)(C[C@](O2)(P3C4=CC=CC=C4)C)C)C |
Canonical SMILES |
CC12CC3(OC(O1)(CC(O2)(P3C4=CC=CC=C4)C)C)C |
Synonyms |
1,3,5,7-tetramethyl-6-phenyl-2,4,8-trioxa-6-phospha-adamantane Cytop 292 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


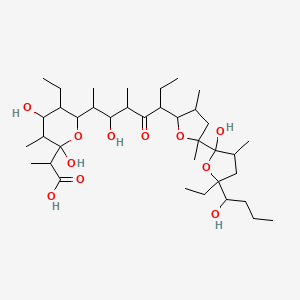
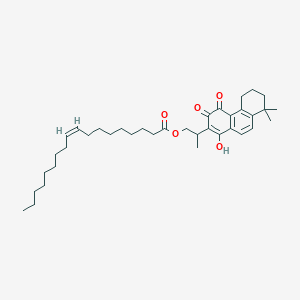
![[(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] (2E,4S,5S,6E,8S,9S,10E,12S,13R,14S,16S,18S)-5,9-dihydroxy-2,4,6,8,10,12,14,16,18-nonamethyl-13-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyicosa-2,6,10-trienoate](/img/structure/B1246956.png)
